molecular formula C16H14BrClO3 B6293239 Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate CAS No. 2404734-41-2

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

Cat. No. B6293239
CAS RN: 2404734-41-2
M. Wt: 369.6 g/mol
InChI Key: DVNORNJAKVWTOI-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a complex organic compound. It contains an ethyl benzoate core, which is a type of ester. The benzoate portion of the molecule has a benzyloxy group at the 3-position and halogen atoms (bromine and chlorine) at the 6 and 2 positions, respectively .

Scientific Research Applications

Organic Synthesis: Suzuki–Miyaura Cross-Coupling

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is a valuable reagent in the Suzuki–Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound’s halogen substituents make it a suitable electrophile that can undergo palladium-catalyzed coupling with organoboron compounds.

Pharmaceutical Chemistry: Synthesis of Bioactive Molecules

In pharmaceutical research, this compound is used as an intermediate in the synthesis of various bioactive molecules. Its structure is amenable to further functionalization, making it a versatile precursor for developing drugs with potential therapeutic applications .

Material Science: Advanced Polymer Research

The benzyloxy and halogen groups in Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be utilized in the design and synthesis of novel polymers. These polymers could have unique properties suitable for high-performance materials .

Analytical Chemistry: Chromatographic Standards

Due to its distinct chemical structure, this compound can serve as a chromatographic standard. It helps in the calibration of analytical instruments and aids in the development of new analytical methods for detecting complex molecules .

Biochemistry: Enzyme-Catalyzed Reactions

In biochemistry, Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be used to study enzyme-catalyzed reactions, such as those involving lipases. These studies can lead to a better understanding of enzymatic selectivity and mechanism .

Environmental Science: Degradation Studies

This compound’s stability and degradation under various environmental conditions can be studied to understand its long-term environmental impact. Such studies are crucial for assessing the ecological safety of chemical compounds .

Agricultural Chemistry: Pesticide Synthesis

In agricultural chemistry, Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate can be a precursor in the synthesis of pesticides. Its halogenated structure allows for the creation of compounds that can act as potent biocides .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound is used to optimize chemical processes such as catalysis and reaction kinetics. Its reactivity can provide insights into improving industrial-scale chemical production .

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is not known as it likely depends on its application. For similar compounds, their mechanisms of action can range from biological activity to participation in chemical reactions .

properties

IUPAC Name

ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNORNJAKVWTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

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